molecular formula C12H12O B165321 2-Ethoxynaphthalene CAS No. 93-18-5

2-Ethoxynaphthalene

Cat. No. B165321
CAS RN: 93-18-5
M. Wt: 172.22 g/mol
InChI Key: GUMOJENFFHZAFP-UHFFFAOYSA-N
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Description

2-Ethoxynaphthalene, also known as β-Naphthol ethyl ether or β-Naphthyl ethyl ether, is a member of naphthalenes . It has a molecular formula of C12H12O and a molecular weight of 172.2231 .


Synthesis Analysis

2-Ethoxynaphthalene can be prepared by the esterification of β-naphthol with ethyl alcohol and sulfuric acid. Other methods include the reaction of β-naphtholsodium with diethylsulfate in a weak aqueous base, or with ethyl bromide . An updated methodology for its synthesis involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .


Molecular Structure Analysis

The molecular structure of 2-Ethoxynaphthalene consists of a naphthalene ring with an ethoxy group attached at the 2-position .


Chemical Reactions Analysis

2-Naphthol, the precursor to 2-Ethoxynaphthalene, has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is a key reaction in the synthesis of 2-Ethoxynaphthalene .


Physical And Chemical Properties Analysis

2-Ethoxynaphthalene is a brown solid with a density of 1.064 g/cm3 at 20°C. It has a melting point of 35-37°C and a boiling point of 282°C. It is insoluble in water but soluble in alcohol, ether, chloroform, carbon disulfide, petroleum ether, and toluene .

Scientific Research Applications

Thermophysical Properties

  • Summary of the Application : 2-Ethoxynaphthalene is often used in studies related to thermodynamics due to its unique thermophysical properties . These properties are critically evaluated and can be used in various applications such as the design of chemical processes or the development of new materials.
  • Methods of Application or Experimental Procedures : The thermophysical properties of 2-Ethoxynaphthalene are determined using dynamic data analysis, as implemented in the NIST ThermoData Engine software package . This involves measuring properties such as boiling temperature, critical temperature, critical pressure, and density under various conditions .
  • Results or Outcomes : The thermophysical properties of 2-Ethoxynaphthalene have been thoroughly evaluated and documented. For example, its boiling temperature, critical temperature, critical pressure, and density have been measured at various pressures and temperatures .

Fluorescence Studies

  • Summary of the Application : 2-Ethoxynaphthalene is used in fluorescence studies . Its fluorescence properties can be altered by various substances, providing valuable information about the interactions between molecules.
  • Methods of Application or Experimental Procedures : The fluorescence of 2-Ethoxynaphthalene is measured using spectroscopic techniques . The substance is exposed to light at a specific wavelength, and the resulting fluorescence is measured. This process is repeated with various substances added to the 2-Ethoxynaphthalene to observe how they affect its fluorescence .
  • Results or Outcomes : It has been shown that the fluorescence of 2-Ethoxynaphthalene is weakly quenched by m-dimethlphthalate and methyl benzoate .

Synthesis of Heterocyclic Compounds

  • Summary of the Application : 2-Naphthol, a compound closely related to 2-Ethoxynaphthalene, is used as a precursor for the synthesis of diverse heterocyclic compounds . These compounds have a wide range of applications in fields such as pharmaceuticals and materials science.
  • Methods of Application or Experimental Procedures : The synthesis of heterocyclic compounds from 2-Naphthol involves various organic reactions, including condensation, substitution, and cyclization . The exact procedures and conditions depend on the specific heterocyclic compound being synthesized .
  • Results or Outcomes : The use of 2-Naphthol as a precursor has enabled the synthesis of a wide variety of heterocyclic compounds .

Infrared Spectroscopy

  • Summary of the Application : 2-Ethoxynaphthalene is used in infrared spectroscopy studies . Its unique infrared spectrum can be used to identify the compound or to study its interactions with other substances.
  • Methods of Application or Experimental Procedures : The infrared spectrum of 2-Ethoxynaphthalene is measured using an infrared spectrometer . The compound is exposed to infrared radiation, and the resulting absorption spectrum is measured .
  • Results or Outcomes : The infrared spectrum of 2-Ethoxynaphthalene has been thoroughly documented and can be used as a reference in spectroscopic studies .

Stabilizer in Gunpowder

  • Summary of the Application : 2-Methoxynaphthalene, a compound closely related to 2-Ethoxynaphthalene, is used as a stabilizer in gunpowder, particularly smokeless gunpowders .
  • Methods of Application or Experimental Procedures : 2-Methoxynaphthalene is mixed with the other components of the gunpowder during its manufacture . Its role is to stabilize the mixture and prevent premature ignition .
  • Results or Outcomes : The use of 2-Methoxynaphthalene as a stabilizer has improved the safety and reliability of smokeless gunpowders .

Safety And Hazards

2-Ethoxynaphthalene may be harmful if swallowed. Contact with skin, eyes, and clothing should be avoided. In case of contact, rinse immediately with plenty of water and seek medical attention. It is recommended to use personal protective equipment and ensure adequate ventilation when handling 2-Ethoxynaphthalene .

properties

IUPAC Name

2-ethoxynaphthalene
Source PubChem
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InChI

InChI=1S/C12H12O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GUMOJENFFHZAFP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
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DSSTOX Substance ID

DTXSID2049684
Record name 2-Ethoxynaphthalene
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Molecular Weight

172.22 g/mol
Source PubChem
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Physical Description

Liquid; Pellets or Large Crystals, Solid, White crystalline material, aroma suggestive of orange blossom
Record name Naphthalene, 2-ethoxy-
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Record name beta-Naphthyl ethyl ether
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Boiling Point

282.00 °C. @ 760.00 mm Hg
Record name 2-Ethoxynaphthalene
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Solubility

Insoluble in water, soluble in oils, soluble (in ethanol)
Record name beta-Naphthyl ethyl ether
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Product Name

2-Ethoxynaphthalene

CAS RN

93-18-5
Record name 2-Ethoxynaphthalene
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Record name 2-ETHOXYNAPHTHALENE
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Record name Naphthalene, 2-ethoxy-
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Record name Ethyl 2-naphthyl ether
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Record name .BETA.-NAPHTHYL ETHYL ETHER
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Record name 2-Ethoxynaphthalene
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Melting Point

37.5 °C
Record name 2-Ethoxynaphthalene
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

450 g of β-naphthol, 200 ml of ethanol and 50 ml of 98% sulfuric acid were mixed and after finishing the generation of heat the mixture was heated on a steam bath for 4 hours. After allowing to stand and cool, the lower layer was removed. Then the procedures wherein to the residue were added 40 ml of ethanol and 20 ml of 98% sulfuric acid, the mixture was heated on a steam bath for 3 hours and the lower layer was removed after allowing to stand and cool were repeated three times. The organic layer was washed with water to which was added an aqueous solution of sodium hydroxide (40 g of sodium hydroxide dissolved in 1 liter of water) and the mixture was warmed and shaked. While it was warm, the lower layer was removed, the upper layer was poured into an aqueous solution of sodium hydroxide and cooled to solidified. The solid was collected by filtration, washed with water and air-dried. Yield: 461 g.
Quantity
450 g
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50 mL
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200 mL
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Synthesis routes and methods II

Procedure details

Silylations of aryl alkyl ethers at elevated temperatures were conducted under the conditions applied to diaryl ethers to probe the cleavage selectivity of sp2 versus sp3 C—O bond. At the elevated temperatures of these experiments, the reaction of 2-methoxynaphthalene gave 2-naphthol as the major product in moderate yield (Scheme 1). GC-MS analysis of the crude reaction mixture indicated the presence of trace amounts of naphthalene along with 2-methylnaphthalene and further reduced species, including products of partial aromatic reduction. Compounds presumably derived from 2-naphthol silylation were also detected. Likewise, cleavage of 2-ethoxynaphthalene under the same conditions gave 2-naphthol in slightly higher yield, but with the same or analogous side products. Sterically bulkier ethers were investigated to probe the versatility and possible mechanism of the C—O bond cleavage. Despite the large alkyl substituent adjacent to the ether oxygen, reaction of 2-neopentyloxynaphthalene provided 2-naphthol in approximately the same yield as with the less bulky substrates. Even 2-tert-butyloxynapthalene was cleaved to give the expected naphthol in 55% yield (Scheme 1). Control experiments performed at identical conditions but without triethylsilane provided 2-naphthol in cases of 2-ethoxy- and 2-tert-butyloxynapthalene albeit with substantially diminished yields. Since 2-methoxy- and 2-neopentyloxy-substrates remained intact in such silane-free cleavages, a b elimination mechanism is likely to be operative. When attempting to reduce 4-tert-butyl and 4-methyl anisoles under the standard conditions, the yields of the corresponding phenols were high, likely because of more challenging silylation of the substituted phenyl ring for the steric reasons (Scheme 2).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
MP Gupta, M Sahu - Zeitschrift für Kristallographie, 1972 - degruyter.com
The crystal structure of 1-acetyl 2-ethoxynaphthalene, C 14 H 14 O 2 , has been determined using three-dimensional x-ray diffraction data and refined by the method of least-squares …
Number of citations: 2 www.degruyter.com
AV Aksenov, IV Aksenova… - Chemistry of heterocyclic …, 2008 - researchgate.net
We have previously developed a method for the acylation (formylation) perimidines [1] and diacylation of 1-naphthol [2] based on their reactions with 1, 3, 5-triazine in PPA. It has been …
Number of citations: 2 www.researchgate.net
EO Oloo, JW Quail, MP Padmanilayam… - … Section E: Structure …, 2002 - scripts.iucr.org
While attempting to prepare the ethyl ester of (E)-1-(4-carboxyphenylmethylene)-2-tetralone, (I), C18H14O3, the unexpected product 1-(4-carboethoxyphenylmethyl)-2-…
Number of citations: 1 scripts.iucr.org
M Colomina, MV Roux, C Turrion - The Journal of Chemical …, 1976 - Elsevier
… Purity control of the commercial 2-ethoxynaphthalene showed a purity estimated to be … V* 6, The energies of combustion of 2-methoxynaphthalene, 2-ethoxynaphthalene, 2,3-…
Number of citations: 4 www.sciencedirect.com
AA Aghayev, MK Nazarova, PV Suleymanova… - Advances in synthesis …, 2019 - elibrary.ru
… The total yield of the 2-ethoxynaphthalene and 1-ethyl-2-naphthol formed in the determined … 2-naphthol is 25.0%, and the mole ratio of 2-ethoxynaphthalene and 1-ethyl-2-naphthol is 1: …
Number of citations: 0 elibrary.ru
S Patai, M Bentov - Journal of the American Chemical Society, 1952 - ACS Publications
… Methoxy- and 2-ethoxynaphthalene were … Yield of 2-methoxynaphthalene from methyl acetate 20-25%; from methyl methacrylate 45-50%; of 2-ethoxynaphthalene from ethyl acetate 40-…
Number of citations: 7 pubs.acs.org
AV Aksenov, IV Aksenova, IV Borovlev… - Russian Chemical …, 2008 - Springer
… In the present work, we report on the reaction of 2 ethoxynaphthalene (1) with 1,3,5 triazines 2a,b in PPA.* We showed that monoformylation (acety lation) of compound 1 in this system …
Number of citations: 6 link.springer.com
P Prince, FR Fronczek, RD Gandour - Acta Crystallographica Section …, 1989 - scripts.iucr.org
v3~/3. Page 1 1256 2,7-DIMETHOXYNAPHTHALENE Table 1. Coordinates and equivalent isotropic thermal parameters The equivalent isotropic thermal parameter, for atoms refined …
Number of citations: 2 scripts.iucr.org
T Uyehara, A Ichida, M Funamizu, H Nanbu… - Bulletin of the …, 1979 - journal.csj.jp
An addition of dichlorocarbene generated by a phase-transfer reaction, to 3,4-dihydro-2-ethoxynaphthalene gave 7,7-dichloro-6-ethoxy-2,3-benzobicyclo[4.1.0]hept-2-ene, from which 4,…
Number of citations: 4 www.journal.csj.jp
AA Aghayev, DB Taghiyev, MK Nazarova… - … of Petrochemistry and …, 2019 - ppor.az
… PMR spectrum of 2-ethoxynaphthalene Increasing the temperature to 310ºC significantly increases the ratio of ethyl to ethyl-2naphthol in the latter one and this ratio 0.24:1.0. Alkylates …
Number of citations: 1 ppor.az

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